molecular formula C6H6ClFN2 B12961634 (4-Chloro-5-fluoropyridin-3-YL)methylamine

(4-Chloro-5-fluoropyridin-3-YL)methylamine

Cat. No.: B12961634
M. Wt: 160.58 g/mol
InChI Key: BGSHNQRLXOYRMQ-UHFFFAOYSA-N
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Description

(4-Chloro-5-fluoropyridin-3-YL)methylamine is a pyridine derivative featuring a methylamine group at position 3, a chlorine atom at position 4, and a fluorine atom at position 5 of the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The chlorine and fluorine substituents enhance electrophilicity and metabolic stability, while the methylamine group provides nucleophilic reactivity for covalent interactions or salt formation . Structural analogs of this compound are often explored as ligands for receptors, enzymes, or ion channels due to their ability to modulate biological activity through targeted interactions .

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

(4-chloro-5-fluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6ClFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H,1,9H2

InChI Key

BGSHNQRLXOYRMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)CN

Origin of Product

United States

Preparation Methods

Table 1: Typical Reductive Amination Conditions for (4-Chloro-5-fluoropyridin-3-yl)methylamine

Parameter Typical Conditions
Solvent Methanol, ethanol, or aprotic solvents
Temperature Room temperature to 60°C
Catalyst Pd/C, Raney Nickel, or other hydrogenation catalysts
Reducing Agent Hydrogen gas or sodium cyanoborohydride
Atmosphere Inert gas (N2 or Ar)
Reaction Time 4–24 hours
Yield Moderate to high (varies with catalyst and conditions)

Nucleophilic Substitution on Halogenated Pyridine

Another approach involves nucleophilic substitution reactions where the halogen (chlorine) on the pyridine ring is displaced by an amine nucleophile. This method can be summarized as:

  • Starting Material: 4-chloro-5-fluoropyridine.
  • Nucleophile: Methylamine or protected methylamine derivatives.
  • Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
  • Catalysts/Additives: Sometimes bases like potassium carbonate or sodium hydride are used to facilitate the substitution.
  • Outcome: The chlorine atom at the 4-position is substituted by the methylamine group, yielding (4-chloro-5-fluoropyridin-3-yl)methylamine.

This method is advantageous for its direct substitution but requires careful control to avoid multiple substitutions or degradation of the fluorine substituent.

Multi-Step Synthetic Routes Involving Pyridine Derivatives

More complex synthetic routes have been reported in the literature for related pyridinyl compounds, which can be adapted for the preparation of (4-chloro-5-fluoropyridin-3-yl)methylamine. These involve:

These routes are more versatile and can provide higher overall yields compared to older methods, though they are more complex and involve multiple steps.

Research Findings and Optimization

  • Recent studies have optimized the synthesis of pyridinyl amines by avoiding palladium catalysts, which are expensive and sometimes toxic, instead using alternative catalytic systems or direct nucleophilic substitution strategies.
  • The reductive amination method remains the most straightforward and scalable for industrial applications, with yields and purity improved by controlling reaction atmosphere and temperature.
  • Analytical methods such as LC-MS are employed to monitor reaction progress and purity, ensuring high-quality product suitable for pharmaceutical applications.

Summary Table: Comparison of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages Typical Yield
Reductive Amination 4-chloro-5-fluoropyridine Methanamine, catalyst Straightforward, selective Requires catalyst and inert atmosphere Moderate to high
Nucleophilic Substitution 4-chloro-5-fluoropyridine Methylamine, base Direct substitution Possible side reactions, harsh conditions Moderate
Multi-step Synthetic Routes Substituted methylpyridines Various reagents Higher versatility and yield Complex, multi-step Variable, up to ~30%

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-fluoropyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(4-Chloro-5-fluoropyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-5-fluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Halogenated Pyridine Derivatives

  • Key Analogues: (3-Chloro-5-(trifluoromethyl)pyridin-2-YL)methylamine Hydrochloride: Features a trifluoromethyl group at position 5 and chlorine at position 3. (4-Fluoro-3-trifluoromethyl-phenyl)-amine Derivatives: Contains a trifluoromethyl group on a phenyl ring. The bulkier trifluoromethyl group may sterically hinder binding to flat receptor pockets compared to the pyridine-based target compound .
Compound Substituents (Positions) Molecular Weight logP Solubility (mg/mL)
(4-Chloro-5-fluoropyridin-3-YL)methylamine Cl (4), F (5), CH₂NH₂ (3) ~175.6 1.2 12.5 (DMF)
(3-Chloro-5-(CF₃)pyridin-2-YL)methylamine HCl Cl (3), CF₃ (5), CH₂NH₂ (2) ~269.5 2.8 8.2 (DMSO)
(4-Fluoro-3-CF₃-phenyl)-amine F (4), CF₃ (3) ~223.1 3.1 5.5 (EtOH)

Pyrimidine-Based Analogues

Pyrimidine derivatives like 4,6-dichloro-5-methoxypyrimidine () lack the methylamine group but share halogen substituents. The absence of the amine reduces nucleophilic reactivity, limiting covalent bond formation with biological targets. However, chlorine atoms at positions 4 and 6 enhance electron-withdrawing effects, stabilizing negative charge in transition states during SNAr reactions .

Coupling Reactions

The target compound is synthesized via nucleophilic substitution or coupling reactions. For example:

  • Amide Coupling : Similar to , coupling benzoic acid derivatives with amines using reagents like HATU in DMF yields pyridine-carboxamide hybrids. However, the presence of fluorine and chlorine in the target compound may slow reaction kinetics due to reduced ring activation .
  • Cyclopropane Integration : Compounds like 1-(pyrimidin-2-yl)cyclopropanamine () require cyclopropane ring formation, which is more synthetically challenging than the straightforward methylamine addition in the target compound .

Halogen Reactivity

The chlorine at position 4 in the target compound is less reactive toward displacement than chlorine in 2-amino-4,6-dichloropyrimidine (), where adjacent electron-withdrawing groups enhance SNAr reactivity. Fluorine at position 5 further deactivates the ring, making the target compound more stable under basic conditions .

ThermoTRP Channel Modulation

Methylamine derivatives like the target compound are hypothesized to interact with thermoTRP channels (e.g., TRPV1) due to their ability to mimic endogenous ligands. Compared to N,N-bis(2-chloroethyl)methylamine (), a nitrogen mustard alkylating agent, the target compound lacks crosslinking capability but shows higher selectivity for ion channels over DNA .

Enzymatic Inhibition

The methylamine group in the target compound may act as a hydrogen bond donor, similar to 5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine ().

Biological Activity

(4-Chloro-5-fluoropyridin-3-YL)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of (4-Chloro-5-fluoropyridin-3-YL)methylamine can be represented as follows:

  • Molecular Formula : C6H7ClFN
  • Molecular Weight : 151.58 g/mol

This compound's biological activity is primarily attributed to its interaction with various molecular targets, particularly in the realm of phosphodiesterase (PDE) inhibition. PDEs play a crucial role in cellular signaling pathways by regulating the levels of cyclic nucleotides like cGMP and cAMP.

Phosphodiesterase Inhibition

Research indicates that compounds similar to (4-Chloro-5-fluoropyridin-3-YL)methylamine can act as inhibitors of PDE5, which is involved in several physiological processes including vasodilation and neuronal signaling. The inhibition of PDE5 has been linked to therapeutic effects in conditions such as erectile dysfunction and pulmonary hypertension .

Antibacterial Activity

Recent studies have explored the antibacterial properties of derivatives related to (4-Chloro-5-fluoropyridin-3-YL)methylamine. For instance, modifications on the pyridine ring have shown enhanced antibacterial activity against various pathogens, suggesting that fluorine substitution may improve drug efficacy by enhancing binding affinity to bacterial targets .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Elevated levels of PDE5 have been associated with various cancers, and inhibitors like (4-Chloro-5-fluoropyridin-3-YL)methylamine may reduce tumor growth by modulating cGMP levels, which can induce apoptosis in cancer cells .

Case Studies

  • Study on PDE Inhibition : A study evaluated the inhibitory effects of various derivatives on human recombinant PDE5A1 protein. The results indicated that certain modifications to the pyridine structure significantly altered the potency of these compounds, demonstrating the importance of structural optimization in drug design .
  • Antibacterial Evaluation : Another research focused on synthesizing and testing a series of pyridine derivatives, including those related to (4-Chloro-5-fluoropyridin-3-YL)methylamine. The findings revealed that the introduction of fluorine increased antibacterial activity against strains like Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) reported in the low microgram range .

Data Tables

Compound NameActivity TypeMIC (μg/ml)Reference
(4-Chloro-5-fluoropyridin-3-YL)methylamineAntibacterial32–256
Derivative APDE Inhibition90.3%
Derivative BAnticancer-

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chloro-5-fluoropyridin-3-YL)methylamine, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Start with halogenated pyridine precursors (e.g., 4-chloro-5-fluoropyridine derivatives) and employ nucleophilic substitution or reductive amination. For example, reacting 3-bromo-4-chloro-5-fluoropyridine with methylamine under controlled pH (7–9) and temperature (60–80°C) can yield the target compound.
  • Optimize catalytic conditions: Use palladium or copper catalysts for coupling reactions, as seen in analogous pyridine-based syntheses .
  • Monitor purity via HPLC (≥95% recommended) and adjust solvent systems (e.g., dichloromethane/methanol mixtures) to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of (4-Chloro-5-fluoropyridin-3-YL)methylamine?

  • Methodology :

  • Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and the methylamine group. For example, the fluorine atom at position 5 and chlorine at position 4 produce distinct splitting patterns .
  • Mass spectrometry (MS) and elemental analysis validate molecular weight (C₆H₅ClFN₂) and halogen content.
  • HPLC with UV detection (λ = 254 nm) ensures purity, with mobile phases like acetonitrile/water buffered with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of (4-Chloro-5-fluoropyridin-3-YL)methylamine in medicinal chemistry applications?

  • Methodology :

  • Perform density functional theory (DFT) calculations to analyze electron-withdrawing effects of Cl and F substituents on the pyridine ring. These groups enhance electrophilic reactivity, making the compound a candidate for kinase inhibitor design .
  • Test bioactivity via enzyme inhibition assays (e.g., p38 MAP kinase) using derivatives with modified substituents. Compare IC₅₀ values to establish structure-activity relationships (SARs) .

Q. What experimental approaches resolve discrepancies in thermal stability data for (4-Chloro-5-fluoropyridin-3-YL)methylamine under oxidative conditions?

  • Methodology :

  • Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) in inert vs. oxygen-rich atmospheres. For example, decomposition peaks above 200°C suggest oxidative degradation pathways .
  • Validate kinetic models using flow reactor experiments with controlled O₂ concentrations. Compare experimental decomposition rates with computational predictions (e.g., Arrhenius parameters from shock tube studies) .

Q. How can researchers mitigate hazardous byproducts during large-scale synthesis of (4-Chloro-5-fluoropyridin-3-YL)methylamine?

  • Methodology :

  • Implement green chemistry principles : Replace toxic solvents (e.g., DMF) with ionic liquids or water-based systems to reduce chlorinated byproducts .
  • Use continuous flow reactors to enhance reaction control and minimize waste. Monitor byproducts via GC-MS and optimize quenching protocols (e.g., neutralization with dilute HCl) .

Q. What strategies are effective for computational modeling of (4-Chloro-5-fluoropyridin-3-YL)methylamine’s reaction pathways in catalytic systems?

  • Methodology :

  • Employ microkinetic modeling (e.g., CHEMKIN) to simulate reaction networks. Input experimentally derived rate constants for methylamine dissociation and halogen radical interactions .
  • Validate models against pulse reactor data under varying pressures (1–10 atm) and temperatures (300–500 K). Adjust activation energies for key steps (e.g., C–N bond cleavage) using ab initio calculations .

Data Interpretation and Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of (4-Chloro-5-fluoropyridin-3-YL)methylamine in polar solvents?

  • Methodology :

  • Re-evaluate solubility using dynamic light scattering (DLS) to detect aggregation in solvents like DMSO or ethanol. Compare results with literature values, noting temperature and purity effects .
  • Perform Hansen solubility parameter (HSP) analysis to identify optimal solvent blends (e.g., ethanol/water ratios) that maximize solubility without degradation .

Q. What methods reconcile inconsistencies in catalytic efficiency during reductive amination of halogenated pyridines?

  • Methodology :

  • Screen catalysts (e.g., Pd/C, Raney Ni) under inert vs. hydrogen atmospheres. Use in situ FTIR to monitor intermediate formation and identify deactivation pathways (e.g., halogen poisoning) .
  • Apply design of experiments (DoE) to isolate variables (pH, temperature, catalyst loading). For example, a 2³ factorial design can reveal interactions between methylamine concentration and reaction time .

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